molecular formula C25H24N2O2S B2443313 N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-(pentyloxy)benzamide CAS No. 477555-97-8

N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-(pentyloxy)benzamide

Cat. No.: B2443313
CAS No.: 477555-97-8
M. Wt: 416.54
InChI Key: IIAJHCJGCSOMJL-UHFFFAOYSA-N
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Description

N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-(pentyloxy)benzamide is a complex organic compound that features a benzothiazole moiety linked to a phenyl ring, which is further connected to a pentyloxy-substituted benzamide

Scientific Research Applications

N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-(pentyloxy)benzamide has several scientific research applications:

Mechanism of Action

While the mechanism of action for the specific compound you mentioned is not available, some benzo[d]thiazol-2-yl compounds have been studied for their photophysical phenomena, including excited state intramolecular proton transfer (ESIPT) and aggregation induced emission (AIE) .

Future Directions

The study of benzo[d]thiazol-2-yl compounds is an active area of research, with potential applications in optoelectronics and analytical tools .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-(pentyloxy)benzamide typically involves multi-step organic reactions One common approach is to start with the formation of the benzothiazole ring, followed by its attachment to a phenyl ringSpecific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for optimizing yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-(pentyloxy)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are critical for achieving the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)pyrazine-2-carboxamide
  • N-(1H-benzo[d]imidazol-2-yl)pyrazine-2-carboxamide
  • 2-aminobenzothiazole derivatives

Uniqueness

N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-(pentyloxy)benzamide is unique due to its specific structural features, such as the pentyloxy group and the benzamide linkage. These features confer distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-pentoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O2S/c1-2-3-8-17-29-19-15-13-18(14-16-19)24(28)26-21-10-5-4-9-20(21)25-27-22-11-6-7-12-23(22)30-25/h4-7,9-16H,2-3,8,17H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIAJHCJGCSOMJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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